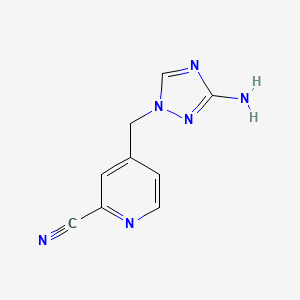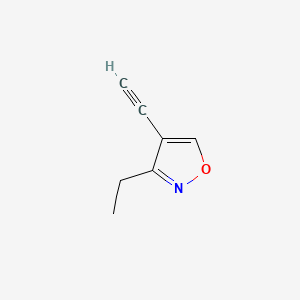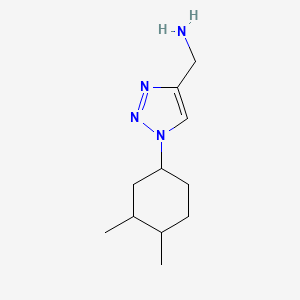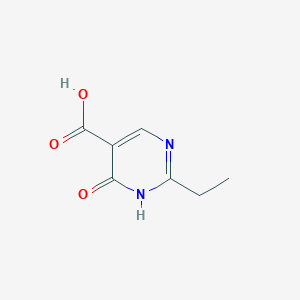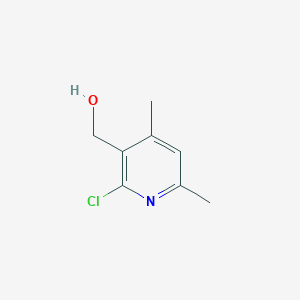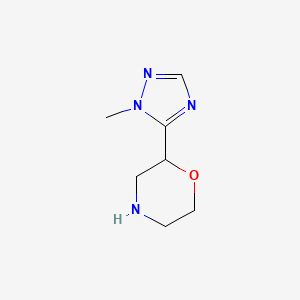
2-(1-Methyl-1h-1,2,4-triazol-5-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine typically involves the reaction of morpholine with 1-methyl-1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of 1-methyl-1H-1,2,4-triazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of pharmaceuticals with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules. This compound can also inhibit the activity of certain enzymes by forming stable complexes with metal ions at the active site .
Comparación Con Compuestos Similares
1-Methyl-1H-1,2,4-triazole: A simpler analog without the morpholine ring.
2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine: Another triazole derivative with a pyridine ring.
Comparison: 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine is unique due to the presence of both the morpholine and triazole rings, which confer distinct chemical properties and reactivity. Compared to 1-Methyl-1H-1,2,4-triazole, the morpholine ring in this compound provides additional sites for chemical modification and enhances its solubility in polar solvents. The compound’s ability to form stable complexes with metal ions also distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C7H12N4O |
|---|---|
Peso molecular |
168.20 g/mol |
Nombre IUPAC |
2-(2-methyl-1,2,4-triazol-3-yl)morpholine |
InChI |
InChI=1S/C7H12N4O/c1-11-7(9-5-10-11)6-4-8-2-3-12-6/h5-6,8H,2-4H2,1H3 |
Clave InChI |
INVHWJIDBOGOIC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC=N1)C2CNCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


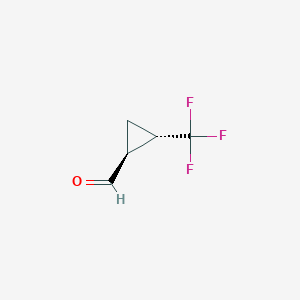

![(3AS,7aR)-1-(2-methoxyethyl)octahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13645550.png)
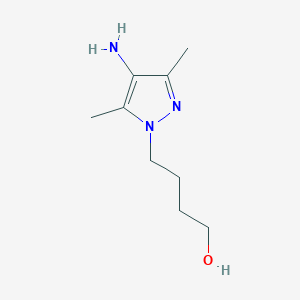
![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-ylmethanamine](/img/structure/B13645561.png)
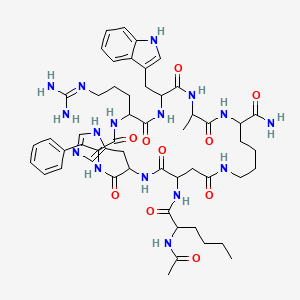
![(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride](/img/structure/B13645568.png)
